molecular formula C23H29FN2O3S2 B11349579 1-[(2-fluorobenzyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide

Cat. No.: B11349579
M. Wt: 464.6 g/mol
InChI Key: SDDBFSFVZXNVMP-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-fluorophenyl methanesulfonyl chloride, which is then reacted with piperidine derivatives under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-FLUORO-2-(METHYLSULFONYL)BENZENE

Uniqueness

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H29FN2O3S2

Molecular Weight

464.6 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29FN2O3S2/c1-18-6-2-3-7-20(18)16-30-15-12-25-23(27)19-10-13-26(14-11-19)31(28,29)17-21-8-4-5-9-22(21)24/h2-9,19H,10-17H2,1H3,(H,25,27)

InChI Key

SDDBFSFVZXNVMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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